molecular formula C11H13N3 B8737020 4-(1,2-dimethyl-1H-imidazol-5-yl)aniline

4-(1,2-dimethyl-1H-imidazol-5-yl)aniline

Cat. No. B8737020
M. Wt: 187.24 g/mol
InChI Key: PHNINTDHMJAFHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,2-dimethyl-1H-imidazol-5-yl)aniline is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1,2-dimethyl-1H-imidazol-5-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,2-dimethyl-1H-imidazol-5-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(1,2-dimethyl-1H-imidazol-5-yl)aniline

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

4-(2,3-dimethylimidazol-4-yl)aniline

InChI

InChI=1S/C11H13N3/c1-8-13-7-11(14(8)2)9-3-5-10(12)6-4-9/h3-7H,12H2,1-2H3

InChI Key

PHNINTDHMJAFHF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C)C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetrakis(triphenylphosphine)palladium (0.053 g, 0.046 mmol) was added to a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (0.1 g, 0.456 mmol), 5-bromo-1,2-dimethyl-1H-imidazole (0.088 g, 0.502 mmol) and cesium fluoride (0.208 g, 1.369 mmol) in DME/MeOH (2/1, 2.9 mL). The reaction mixture was heated for 10 minutes at 150° C. under microwave irradiation. The reaction was diluted with EtOAc and quenched with water. The layers were separated and the aqueous layer was extracted with EtOAc. The combined organic layers were dried (Na2SO4), filtered and concentrated under reduced pressure. The crude mixture was purified using Biotage silica gel column chromatography eluting with 1 to 5% MeOH/aq. NH3 (10/1) in DCM followed by filtration through a SCX-2 column to afford the title product as a white solid (48 mg, 56%). 1H NMR (500 MHz, CDCl3): δ 2.42 (s, 3H), 3.46 (s, 3H), 3.81 (br s, 2H), 6.71-6.74 (m, 1H), 6.85 (s, 1H), 7.12-7.14 (m, 1H).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0.088 g
Type
reactant
Reaction Step Two
Quantity
0.208 g
Type
reactant
Reaction Step Two
Name
DME MeOH
Quantity
2.9 mL
Type
solvent
Reaction Step Two
Quantity
0.053 g
Type
catalyst
Reaction Step Two
Yield
56%

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